How to improve the stability of FGFR1 inhibitor-8 in solution

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Compound of Interest		
Compound Name:	FGFR1 inhibitor-8	
Cat. No.:	B12373872	Get Quote

Technical Support Center: FGFR1 Inhibitor-8

Welcome to the technical support center for **FGFR1 Inhibitor-8**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of the inhibitor in solution.

Frequently Asked Questions (FAQs)

Q1: What is **FGFR1 Inhibitor-8** and what is its mechanism of action?

FGFR1 Inhibitor-8, also known as PRN1371, is a potent and selective irreversible covalent inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2] Its chemical name is 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one.[1] As a covalent inhibitor, it forms a stable, irreversible bond with a cysteine residue within the ATP-binding pocket of the FGFRs, leading to prolonged inhibition of the receptor's kinase activity even after the drug has been cleared from systemic circulation.[2][3] This pyrido[2,3-d]pyrimidine derivative represents a class of compounds with significant therapeutic potential in oncology.[4][5]

Q2: What are the general recommendations for storing and handling **FGFR1 Inhibitor-8**?



For optimal stability, **FGFR1 Inhibitor-8** should be stored as a solid at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to prepare fresh solutions for each experiment or to store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. For most small molecule inhibitors, a standard storage concentration of 50 mM in DMSO is recommended, provided no precipitation occurs.[6]

Q3: In which solvents can I dissolve FGFR1 Inhibitor-8?

FGFR1 Inhibitor-8 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For in vivo studies, specific formulation strategies may be required to ensure solubility and bioavailability.

Troubleshooting Guide: Stability of FGFR1 Inhibitor-8 in Solution

This guide addresses common issues related to the stability of **FGFR1 Inhibitor-8** in experimental solutions.

Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution
Loss of inhibitor activity over time in aqueous buffer.	Hydrolysis: The acrylamide "warhead" of covalent inhibitors can be susceptible to hydrolysis, especially at non- neutral pH. The pyrido[2,3- d]pyrimidine core may also be subject to degradation.	- Prepare fresh dilutions of the inhibitor in your aqueous buffer immediately before use Maintain the pH of the experimental buffer within a neutral range (pH 6.8-7.4) if possible For longer-term experiments, consider the rate of hydrolysis at your experimental pH and temperature and replenish the inhibitor if necessary.
Precipitation of the inhibitor upon dilution in aqueous buffer.	Poor Solubility: FGFR1 Inhibitor-8, like many small molecules, has limited aqueous solubility. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause it to precipitate.	- Perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous buffer Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and consistent across all experiments, including controls For in vivo formulations, co-solvents or other formulation vehicles may be necessary.
Inconsistent experimental results.	Degradation due to light or temperature: Some compounds are sensitive to light (photodegradation) or elevated temperatures, leading to a decrease in the effective concentration of the active inhibitor.	- Protect inhibitor solutions from light by using amber vials or wrapping containers in foil Avoid prolonged exposure of the inhibitor solution to elevated temperatures. Prepare solutions on ice when not in use.



Unexpected off-target effects.

Reaction with other
nucleophiles: The reactive
acrylamide group can
potentially react with other
nucleophilic species in
complex biological media, such
as proteins with reactive
cysteine residues or
components of the culture

medium (e.g., glutathione).

- Be aware of the composition of your experimental medium. - In cell-based assays, the rapid formation of the covalent bond with the target FGFR is expected to minimize off-target reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of FGFR1

Inhibitor-8

This protocol is designed to assess the stability of **FGFR1 Inhibitor-8** under various stress conditions.

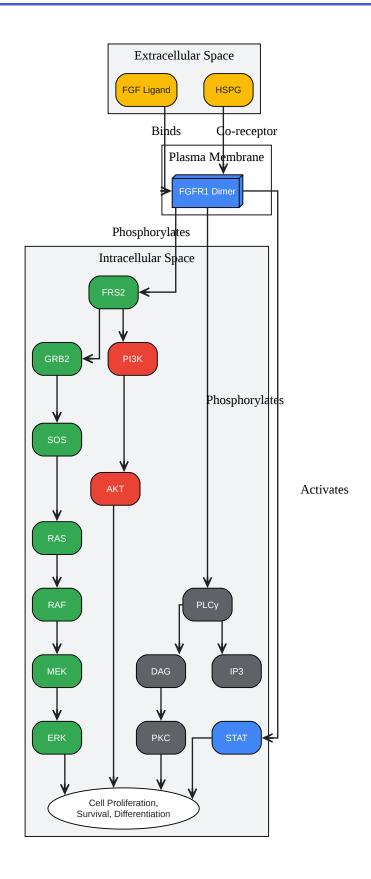
- 1. Preparation of Stock Solution:
- Prepare a 10 mM stock solution of FGFR1 Inhibitor-8 in DMSO.
- 2. Stress Conditions:
- Acidic Hydrolysis: Dilute the stock solution to 100 μM in 0.1 M HCl. Incubate at 40°C for 24, 48, and 72 hours.
- Basic Hydrolysis: Dilute the stock solution to 100 μ M in 0.1 M NaOH. Incubate at 40°C for 24, 48, and 72 hours.
- Oxidative Degradation: Dilute the stock solution to 100 μM in 3% hydrogen peroxide.
 Incubate at room temperature for 24, 48, and 72 hours.
- Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, incubate a 100 μM solution in a neutral buffer (e.g., PBS, pH 7.4) at 40°C for 24, 48, and 72 hours.



- Photostability: Expose a 100 μM solution in a neutral buffer to a calibrated light source (e.g., ICH option 1) for a specified duration. A control sample should be wrapped in foil to protect it from light.
- 3. Sample Analysis:
- At each time point, neutralize the acidic and basic samples.
- Analyze all samples by High-Performance Liquid Chromatography (HPLC) with a UV
 detector to quantify the remaining parent compound and detect the formation of degradation
 products. A C18 column with a gradient of acetonitrile and water with 0.1% formic acid is a
 common starting point.
- 4. Data Interpretation:
- Calculate the percentage of degradation for each condition.
- Characterize any major degradation products using mass spectrometry (LC-MS) if possible.

Visualizations FGFR1 Signaling Pathway



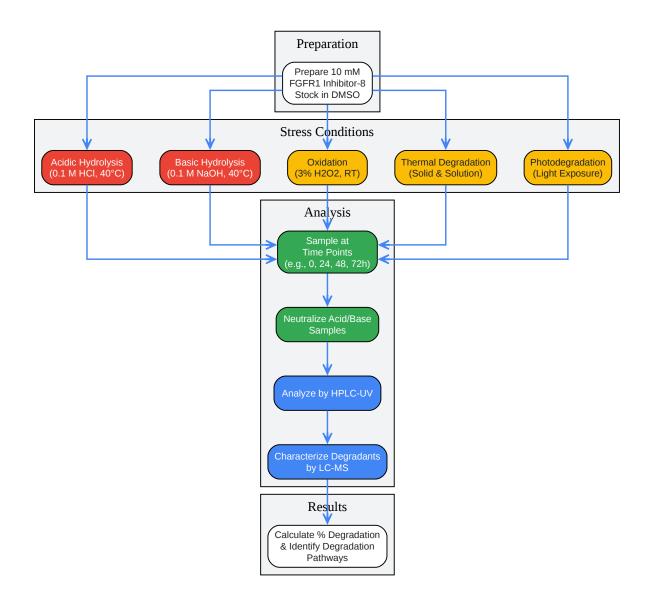


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Caption: Simplified FGFR1 signaling pathway leading to cellular responses.



Experimental Workflow: Forced Degradation Study



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Caption: Workflow for assessing the stability of FGFR1 Inhibitor-8.

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